2-({5-[(benzylsulfanyl)methyl]-4-(4-sulfamoylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a sulfonamide group, and a benzylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce the corresponding amine .
Scientific Research Applications
2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-METHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O3S3 |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[[5-(benzylsulfanylmethyl)-4-(4-sulfamoylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N5O3S3/c19-16(24)11-28-18-22-21-17(12-27-10-13-4-2-1-3-5-13)23(18)14-6-8-15(9-7-14)29(20,25)26/h1-9H,10-12H2,(H2,19,24)(H2,20,25,26) |
InChI Key |
CVCRIJMPNLCVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C(N2C3=CC=C(C=C3)S(=O)(=O)N)SCC(=O)N |
Origin of Product |
United States |
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